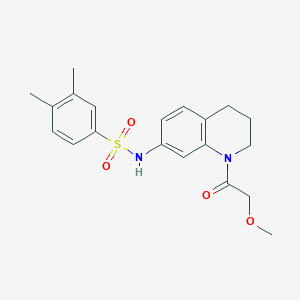

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic molecule with unique chemical properties. This compound integrates a tetrahydroquinoline core with methoxyacetyl and dimethylbenzenesulfonamide moieties, making it a subject of interest in various chemical and biomedical research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide involves multiple steps:

Formation of Tetrahydroquinoline Core: : The quinoline core is usually synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxyacetyl Group: : The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base, such as pyridine or triethylamine.

Sulfonamide Formation: : The dimethylbenzenesulfonamide moiety is added via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, this compound is prepared in large-scale reactors, emphasizing cost-efficiency and safety. Continuous flow reactors may be utilized to improve reaction control and yield while reducing waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: : The carbonyl groups in the molecule are susceptible to reduction reactions, forming alcohols.

Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Sodium methoxide, anhydrous aluminum chloride.

Major Products Formed

Oxidation: : Quinoline derivatives.

Reduction: : Corresponding alcohols.

Substitution: : Various substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has numerous applications:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Serves as a probe in biochemical assays to study enzyme interactions.

Medicine: : Investigated for its potential use in drug design and development, particularly as an enzyme inhibitor.

Industry: : Utilized in the synthesis of advanced materials, including polymers and coatings.

Mecanismo De Acción

The compound exerts its effects primarily by interacting with specific molecular targets:

Molecular Targets: : Enzymes such as kinases, proteases, and others involved in critical biochemical pathways.

Pathways: : It can modulate signaling pathways by inhibiting or activating enzymes, leading to alterations in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Lacks the dimethyl groups on the benzenesulfonamide moiety.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide: : Differs in the structure of the core, featuring an isoquinoline ring instead of a quinoline ring.

Unique Features

The presence of both the methoxyacetyl group and the dimethylbenzenesulfonamide moiety in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide distinguishes it from other compounds. These functional groups contribute to its unique reactivity and interaction with biological targets, making it a versatile tool in research and industry.

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique hybrid structure combines features of tetrahydroquinoline and benzenesulfonamide moieties, which may confer diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The molecular formula for this compound is C19H22N2O4S. The compound features a sulfonamide group attached to a tetrahydroquinoline scaffold, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 1171720-92-5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The tetrahydroquinoline moiety is known for its interactions with dopamine and norepinephrine receptors, while the sulfonamide component has shown promise as an inhibitor of carbonic anhydrases (CAs), which are critical in various physiological processes.

Interaction with Carbonic Anhydrases

Recent studies have highlighted the potential of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in the body. Inhibiting these enzymes can have therapeutic implications for conditions such as glaucoma and certain types of cancer .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Preliminary findings suggest that this compound may exhibit significant antiproliferative activity against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), Hep-3B (liver cancer), L929 (fibrosarcoma).

- Results : The compound demonstrated IC50 values indicating potent anticancer activity with minimal cytotoxic effects on normal cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies

- Study on Antiproliferative Activity : A study involving the synthesis of various derivatives of benzenesulfonamides showed that compounds similar to this compound exhibited significant inhibitory effects on tumor-associated isoforms of carbonic anhydrases (hCA IX and hCA XII) with Ki values ranging from 47.8 nM to 116.9 nM .

- Inhibition Studies : In vitro studies indicated that the sulfonamide moiety interacts effectively with the active sites of CAs. Molecular docking studies revealed that the compound fits well into the active site of hCA I and II isoforms, suggesting a high specificity for these targets .

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHGMLLJQHBQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.